

An In-depth Technical Guide on Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

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Compound of Interest

Compound Name: *Methyl 4-(2-aminoethoxy)-2-chlorobenzoate*

Cat. No.: *B1404309*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing detailed experimental data and biological applications for **Methyl 4-(2-aminoethoxy)-2-chlorobenzoate** (CAS No. 2228568-74-7) is limited. This guide summarizes the available physicochemical data and proposes a potential synthetic route based on established chemical principles and analogous reactions found in the literature.

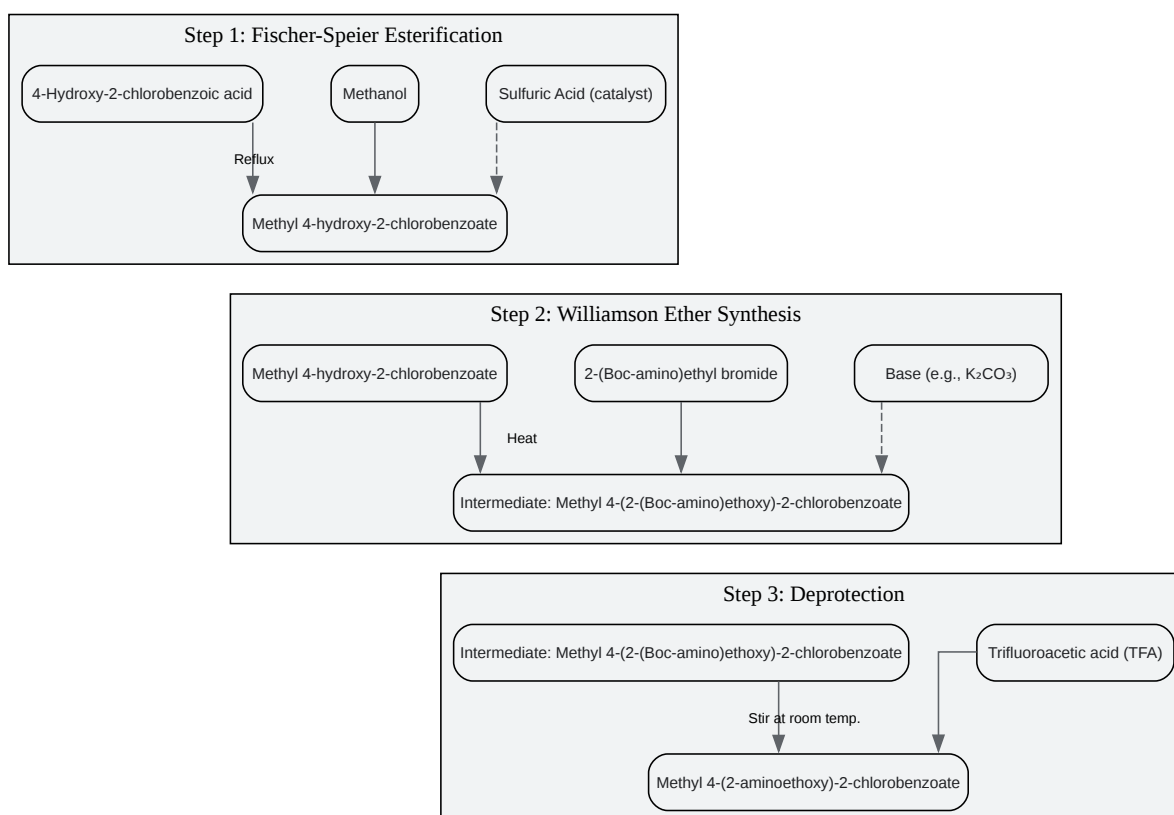
Core Compound Properties

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate is a substituted aromatic ester. While comprehensive experimental data is not readily available in peer-reviewed literature, basic physicochemical properties have been computed and are listed by chemical suppliers.

Property	Value	Source
CAS Number	2228568-74-7	[1]
Molecular Formula	C ₁₀ H ₁₂ ClNO ₃	[1]
Molecular Weight	230.66 g/mol	Computed
IUPAC Name	methyl 4-(2-aminoethoxy)-2-chlorobenzoate	[1]
SMILES	<chem>COC(=O)C1=CC(=C(C=C1)OC)O</chem> <chem>CCN</chem>	[1]
InChI Key	XMEIBMBDFVFTPK- UHFFFAOYSA-N	[1]

Proposed Synthesis Workflow

Due to the lack of published synthesis protocols for **Methyl 4-(2-aminoethoxy)-2-chlorobenzoate**, a two-step synthetic pathway is proposed. This pathway is based on well-established organic chemistry reactions: Fischer-Speier esterification followed by Williamson ether synthesis.



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Caption: Proposed synthesis of **Methyl 4-(2-aminoethoxy)-2-chlorobenzoate**.

Detailed Experimental Protocols (Proposed)

The following are hypothetical, detailed protocols for the synthesis of **Methyl 4-(2-aminoethoxy)-2-chlorobenzoate**, based on standard laboratory procedures for analogous reactions.

Step 1: Synthesis of Methyl 4-hydroxy-2-chlorobenzoate (Esterification)

This procedure is adapted from the synthesis of similar hydroxybenzoate esters.^{[2][3]}

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-2-chlorobenzoic acid in an excess of methanol.
- **Catalysis:** Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
- **Reaction:** Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
- **Extraction:** Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Step 2 & 3: Synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate (Ether Synthesis and Deprotection)

This protocol is based on the principles of the Williamson ether synthesis, incorporating a Boc-protection strategy for the amine.^{[4][5][6][7]}

- **Alkoxide Formation:** To a solution of Methyl 4-hydroxy-2-chlorobenzoate in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base such as potassium carbonate.
- **Nucleophilic Substitution:** Add a protected aminoethyl halide, such as 2-(Boc-amino)ethyl bromide, to the reaction mixture. Heat the mixture to facilitate the SN2 reaction, monitoring

by TLC.

- **Workup:** Once the starting material is consumed, cool the reaction, filter off the base, and remove the solvent under reduced pressure. Extract the product with a suitable organic solvent and wash with water.
- **Deprotection:** Dissolve the crude protected intermediate in a solvent like dichloromethane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.
- **Final Purification:** After deprotection is complete (monitored by TLC), neutralize the acid and purify the final product, **Methyl 4-(2-aminoethoxy)-2-chlorobenzoate**, by column chromatography or recrystallization.

Physicochemical Data of Precursors and Related Compounds

For a comprehensive understanding, the properties of the key precursor, 4-hydroxy-2-chlorobenzoic acid, and a structurally related compound, Methyl 4-chlorobenzoate, are provided below.

Table 1: Physicochemical Properties of 4-Hydroxy-2-chlorobenzoic acid

Property	Value	Source
CAS Number	5326-54-5	[8]
Molecular Formula	C ₇ H ₅ ClO ₃	[8]
Molecular Weight	172.56 g/mol	[8]
Melting Point	217-219 °C	[8]
XLogP3	1.8	[8]

Table 2: Physicochemical Properties of Methyl 4-chlorobenzoate

Property	Value	Source
CAS Number	1126-46-1	
Molecular Formula	C ₈ H ₇ ClO ₂	
Molecular Weight	170.59 g/mol	
Melting Point	42-44 °C	
Boiling Point	237 °C	
Flash Point	107 °C	

Biological Activity and Signaling Pathways

Currently, there is no publicly available information in peer-reviewed scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for **Methyl 4-(2-aminoethoxy)-2-chlorobenzoate**. Research in this area is required to elucidate its potential pharmacological role.

Conclusion

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate is a chemical compound for which detailed experimental and biological data are scarce. The proposed synthetic route, utilizing Fischer-Speier esterification and Williamson ether synthesis, provides a logical and feasible approach for its preparation in a laboratory setting. Further research is necessary to characterize this compound fully and to investigate its potential applications in drug development and other scientific fields. The data on related compounds can serve as a useful reference for researchers embarking on the synthesis and characterization of this molecule.

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